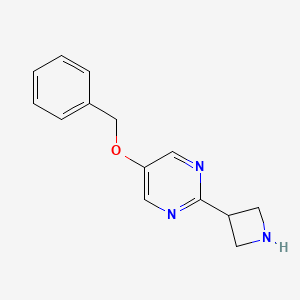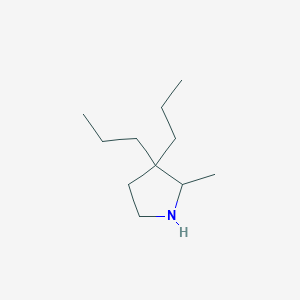
2-Methyl-3,3-dipropylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,3-dipropylpyrrolidine is a nitrogen-containing heterocyclic compound It belongs to the class of pyrrolidines, which are five-membered rings containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-dipropylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyrrolidine with propyl halides in the presence of a base can yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methyl-3,3-dipropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学研究应用
2-Methyl-3,3-dipropylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-3,3-dipropylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity. The pathways involved may include binding to the active site of enzymes or interacting with receptor sites on cell membranes, leading to changes in cellular signaling and function.
相似化合物的比较
Similar Compounds
2-Methylpyrrolidine: A simpler analog with one methyl group.
3,3-Dipropylpyrrolidine: A compound with two propyl groups but lacking the methyl group.
N-Methylpyrrolidine: A compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Methyl-3,3-dipropylpyrrolidine is unique due to the presence of both methyl and dipropyl groups on the pyrrolidine ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be exploited in drug design and other scientific research areas.
属性
分子式 |
C11H23N |
|---|---|
分子量 |
169.31 g/mol |
IUPAC 名称 |
2-methyl-3,3-dipropylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-4-6-11(7-5-2)8-9-12-10(11)3/h10,12H,4-9H2,1-3H3 |
InChI 键 |
MNNLJBIROQTNJN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCNC1C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


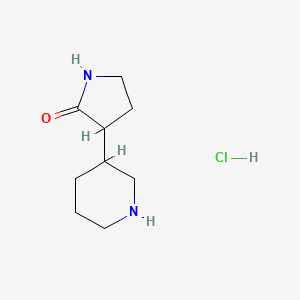
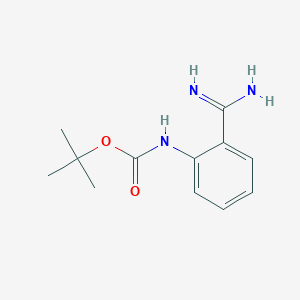
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)


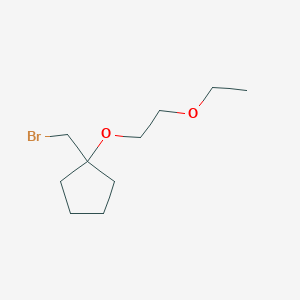
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
